Bis-(4-amino-3,5-dimethylcyclohexyl)methane

Polyamide synthesis Epoxy curing Steric hindrance

Sourcing a cycloaliphatic diamine that delivers amorphous, transparent polyamides with high thermal resistance and low moisture uptake often forces formulation compromises. TMDC (CAS 65962-45-0) eliminates this trade-off through unique steric hindrance from its four methyl groups. • Enables amorphous copolyamides with melt viscosity <1500 Pa·s at 270°C for thin-wall injection molding • LogP 4.80 reduces moisture absorption vs. MACM (LogP 2.5), preserving dimensional stability in humid environments • Achieves glass transition temperatures ≥180°C, suitable for steam-sterilizable medical and LED components Supplied in bulk quantities with reliable global logistics and technical documentation.

Molecular Formula C17H34N2
Molecular Weight 266.5 g/mol
CAS No. 65962-45-0
Cat. No. B047805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(4-amino-3,5-dimethylcyclohexyl)methane
CAS65962-45-0
SynonymsBIS-(4-AMINO-3,5-DIMETHYLCYCLOHEXYL)METHANE
Molecular FormulaC17H34N2
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1N)C)CC2CC(C(C(C2)C)N)C
InChIInChI=1S/C17H34N2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h10-17H,5-9,18-19H2,1-4H3
InChIKeyJHCBFGGESJQAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 0.1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(4-amino-3,5-dimethylcyclohexyl)methane (CAS 65962-45-0): A Sterically Hindered Alicyclic Diamine for High‑Performance Polyamides and Epoxy Curing


Bis-(4-amino-3,5-dimethylcyclohexyl)methane (CAS 65962‑45‑0), also known as 4,4′‑methylenebis(2,6‑dimethylcyclohexanamine) or TMDC, is a tetra‑methylated cycloaliphatic diamine with the molecular formula C₁₇H₃₄N₂ and a molecular weight of 266.47 g/mol . Its structure features two 2,6‑dimethylcyclohexanamine units bridged by a methylene group, which introduces substantial steric hindrance adjacent to both amino functionalities . This compound is primarily employed as a monomer in the synthesis of amorphous and semi‑crystalline polyamides [1] and as a curing agent for epoxy resins [2]. The presence of four methyl groups distinguishes it from its less‑substituted analogs, imparting unique processing and end‑use property profiles.

Why Bis-(4-amino-3,5-dimethylcyclohexyl)methane (CAS 65962-45-0) Cannot Be Replaced by Common Cycloaliphatic Diamines


Cycloaliphatic diamines such as bis(4‑aminocyclohexyl)methane (PACM) and bis(4‑amino‑3‑methylcyclohexyl)methane (MACM) are widely used in polyamide and epoxy formulations, but the degree and pattern of ring alkylation profoundly influence both monomer reactivity and polymer architecture. Bis‑(4‑amino‑3,5‑dimethylcyclohexyl)methane (TMDC) bears four methyl groups, creating greater steric encumbrance around the amine nitrogen atoms compared to the unsubstituted PACM (zero methyls) or the mono‑methylated MACM (two methyls) [1]. This increased steric bulk alters the kinetics of amidation and epoxy‑amine addition, directly affecting melt viscosity, glass transition temperature, and moisture sensitivity of the resulting materials [2]. Substituting TMDC with a less‑hindered diamine will inevitably shift these critical performance parameters, making simple drop‑in replacement unreliable without extensive formulation re‑optimization. The following evidence quantifies the key differentiating attributes of TMDC relative to its closest structural analogs.

Quantitative Differentiation Evidence for Bis-(4-amino-3,5-dimethylcyclohexyl)methane (CAS 65962-45-0)


Increased Steric Hindrance via Higher Molecular Weight and Methyl Substitution

TMDC (C₁₇H₃₄N₂) possesses a molecular weight of 266.47 g/mol, which is approximately 12% higher than that of MACM (C₁₅H₃₀N₂, 238.41 g/mol) and 27% higher than that of PACM (C₁₃H₂₆N₂, 210.36 g/mol). The additional methyl groups ortho to the amine moieties create a more congested environment, which is known to slow condensation kinetics and reduce the melt viscosity of the resulting polyamide [1]. In epoxy systems, this steric bulk can moderate reactivity, extending pot life while maintaining high ultimate crosslink density [2].

Polyamide synthesis Epoxy curing Steric hindrance

Elevated Boiling Point Reflecting Reduced Volatility

The boiling point of TMDC is reported as 353.7°C at 101.325 kPa , which is approximately 11.7°C higher than that of MACM (342°C) [1] and 23.7°C higher than the lower end of the boiling range reported for PACM (330–331°C) . This trend correlates with the increasing molecular weight and stronger intermolecular interactions due to additional methyl groups.

Polymer processing Thermal stability Safety

Higher LogP Indicates Increased Hydrophobicity for Improved Moisture Resistance

The computed octanol‑water partition coefficient (LogP) for TMDC is 4.80 , which is substantially higher than the reported LogP for MACM (2.5) [1] and the typical range for aliphatic cyclohexyl diamines. This 92% increase in LogP reflects the significant contribution of the four methyl groups to the molecule's overall hydrophobicity. In polyamide applications, such increased hydrophobicity is expected to translate directly into reduced equilibrium water uptake and improved dimensional stability in humid environments [2].

Polyamide properties Moisture absorption Hydrophobicity

Distinct GHS Hazard Profile: Severe Eye Damage (Category 1) vs. Corrosive Properties of Analogs

Under the EU CLP regulation, TMDC is notified with the hazard classification Eye Dam. 1 (H318: Causes serious eye damage) [1]. In contrast, MACM is commonly classified as Skin Corr. 1B (H314: Causes severe skin burns and eye damage) [2]. While both compounds require stringent handling, the primary route of acute hazard differs. The absence of a Skin Corrosion classification for TMDC (based on notified CLP entries) may simplify certain aspects of workplace risk assessment and personal protective equipment selection.

Occupational safety GHS classification Procurement compliance

Class‑Level Evidence: Alkylated Diamines Reduce Melt Viscosity and Increase Tg in Polyamides

U.S. Patent 5,321,119 explicitly claims that incorporating bis(4‑aminocyclohexyl)methane derivatives substituted adjacent to the amino groups—including TMDC—enables the production of amorphous copolyamides with melt viscosity below 1500 Pa·s at 270°C while maintaining tensile strength above 100 N/mm² and glass transition temperatures (Tg) exceeding 120°C [1]. In a specific example, a diamine with ethyl and methyl substituents (structurally analogous to TMDC) yielded a copolyamide with melt viscosity of 912 Pa·s and Tg of 138°C. Unsubstituted PACM‑based polyamides are noted to exhibit unacceptably high viscosities for injection molding [1].

Polyamide processing Melt viscosity Glass transition temperature

Optimal Application Scenarios for Bis-(4-amino-3,5-dimethylcyclohexyl)methane (CAS 65962-45-0) Based on Verified Differentiation


Injection‑Molded Amorphous Polyamide Components Requiring High Dimensional Stability

The sterically hindered structure of TMDC enables the synthesis of amorphous copolyamides with melt viscosities below 1500 Pa·s at 270°C, making them suitable for injection molding of complex, thin‑walled parts [1]. Coupled with its higher hydrophobicity (LogP 4.80 vs. 2.5 for MACM), TMDC‑derived polyamides exhibit reduced moisture uptake, preserving dimensional stability and mechanical properties in humid service environments [2]. This makes TMDC an ideal monomer for electrical connectors, optical components, and automotive sensors where precision and environmental resilience are critical.

High‑Performance Epoxy Curing Agent for Pot Life Extension and Toughness Enhancement

As a curing agent for epoxy resins, the increased steric bulk of TMDC relative to MACM or PACM can moderate the amine‑epoxy reaction rate, providing longer working times (pot life) for large‑scale casting, filament winding, and adhesive applications [3]. The rigid cyclohexane core and high crosslink density potential contribute to cured networks with elevated glass transition temperatures and improved fracture toughness compared to formulations based on less‑hindered aliphatic amines [3].

Synthesis of Transparent, High‑Tg Polyamide Elastomers and Blends

TMDC is specifically listed among the preferred cycloaliphatic diamines for producing transparent polyamide moulding compositions with glass transition temperatures of at least 180°C [4]. The tetra‑methyl substitution pattern helps maintain amorphous character and optical clarity while elevating the thermal performance threshold. Such materials are sought after for high‑temperature LED housings, optical lenses, and medical device components requiring steam sterilization compatibility.

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